3,3-Di-(phthalimidomethyl)oxetane

Overview

Description

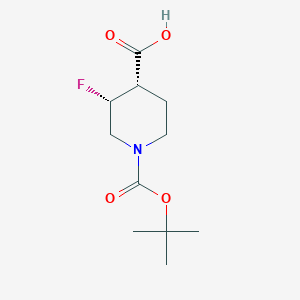

3,3-Di-(phthalimidomethyl)oxetane is a chemical compound with the CAS Number: 198572-34-8 and a linear formula of C21H16N2O5 . It has a molecular weight of 376.37 .

Molecular Structure Analysis

The IUPAC name for 3,3-Di-(phthalimidomethyl)oxetane is 2-({3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-oxetanyl}methyl)-1H-isoindole-1,3(2H)-dione . The InChI key is HTFMCWNTTNUZID-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3,3-Di-(phthalimidomethyl)oxetane has a molecular weight of 376.37 .Scientific Research Applications

Medicinal Chemistry and Drug Design

The four-membered oxetane ring has garnered attention in medicinal chemistry due to its unique properties. Researchers have explored its influence on physicochemical characteristics and its propensity for ring-opening reactions. Specifically, 3,3-Di-(phthalimidomethyl)oxetane has been investigated as a potential bioisostere for various functional groups in drug molecules . Its stable motif and reactivity make it an intriguing candidate for drug design.

Polymerization Reactions

3,3-Di-(phthalimidomethyl)oxetane can undergo polymerization reactions, especially when heat is applied. These reactions propagate rapidly throughout the reaction mass, resulting in the formation of polymers. Monitoring techniques, such as optical pyrometry, have been employed to characterize these frontal polymerizations .

Chemical Property Enhancement

Oxetanes, including 3,3-Di-(phthalimidomethyl)oxetane, have been used as replacements for various functional groups (e.g., methylene, methyl, gem-dimethyl, and carbonyl groups) in drug molecules. Such replacements often lead to improved chemical properties, making oxetanes valuable tools in drug discovery .

Ring Expansion and Synthetic Applications

Computational studies have explored the ring expansion of unsubstituted epoxides to form oxetanes. The activation energy for oxetane ring formation from an epoxide was found to be moderate, requiring heating. Enantioenriched chiral oxetanes can be accessed from enantioenriched epoxides with full retention of enantiomeric purity. Consecutive ring expansion reactions have also been performed to synthesize chiral tetrahydrofurans from chiral oxetanes .

Spirocyclic Azetidine-Oxetane Formation

Researchers have successfully applied the oxetane ring expansion approach to N-Boc-azetidin-3-one, generating a spirocyclic azetidine-oxetane. This transformation highlights the versatility of oxetanes in constructing complex ring systems .

Conjugate Addition and 2,2-Disubstituted Oxetanes

Conjugate addition of a hydroxy malonate to a vinyl sulfonium salt, followed by proton transfer and cyclization, has been used to synthesize 2,2-disubstituted oxetanes. These reactions provide access to diverse oxetane derivatives with potential applications in organic synthesis .

Okuma, K., et al. “Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.” Chemical Reviews, 2017, 117(15), 11952–11993. DOI: 10.1021/acs.chemrev.6b00274 “Photoactivated cationic ring-opening frontal polymerizations of oxetanes.” Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 2005, 42(12), 1729–1738. DOI: 10.1163/156855505774597803 “Investigating 3,3-diaryloxetanes as potential bioisosteres through computational and synthetic studies.” MedChemComm, 2021, 12(8), 1357–1363. DOI: 10.1039/D1MD00248A

Future Directions

Oxetanes, including 3,3-Di-(phthalimidomethyl)oxetane, have received increasing interest in medicinal chemistry as attractive polar and low molecular weight motifs . They have been used as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The future directions for 3,3-Di-(phthalimidomethyl)oxetane could include further exploration of its potential uses in medicinal chemistry and drug discovery .

properties

IUPAC Name |

2-[[3-[(1,3-dioxoisoindol-2-yl)methyl]oxetan-3-yl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5/c24-17-13-5-1-2-6-14(13)18(25)22(17)9-21(11-28-12-21)10-23-19(26)15-7-3-4-8-16(15)20(23)27/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFMCWNTTNUZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN2C(=O)C3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Di-(phthalimidomethyl)oxetane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

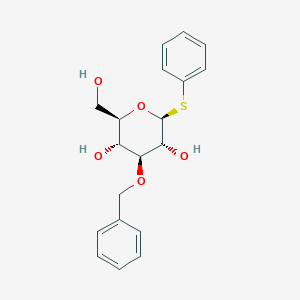

![[(2R,3S,4S,5R,6S)-3,4-Diacetyloxy-6-(4-methylphenyl)sulfanyl-5-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B3040339.png)

![(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3040355.png)